

Gadoquatrane: A Comparative Analysis of a Novel High-Relaxivity MRI Contrast Agent

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Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Gadoquatrane**'s imaging performance against other gadolinium-based contrast agents (GBCAs), supported by preclinical and clinical data.

Gadoquatrane is a next-generation, investigational macrocyclic, tetrameric gadolinium-based contrast agent designed for use in contrast-enhanced magnetic resonance imaging (MRI).[\[1\]](#)[\[2\]](#) Its distinctive molecular structure results in high stability and high relaxivity, which allows for a substantial reduction in the gadolinium dose required for effective imaging compared to conventional GBCAs.[\[2\]](#)[\[3\]](#) This guide provides a comprehensive comparison of **Gadoquatrane**'s performance with established alternatives, presenting key experimental data and methodologies.

Quantitative Data Comparison

The following tables summarize the key performance indicators of **Gadoquatrane** in comparison to other widely used macrocyclic GBCAs.

| Parameter | Gadoquatran ne | Gadobutrol | Gadoterate Meglumine | Gadoteridol | Notes |
|--|---|--|----------------------------------|---|---|
| Structure | Tetrameric, Macroyclic | Monomeric, Macroyclic | Monomeric, Macroyclic | Monomeric, Macroyclic | Gadoquatran ne's tetrameric structure contributes to its high relaxivity. ^[4] |
| r1-Relaxivity (in human plasma, 37°C) | 11.8 mM ⁻¹ s ⁻¹ (per Gd) at 1.41 T; 10.5 mM ⁻¹ s ⁻¹ (per Gd) at 3.0 T | Approx. 2-3 fold lower than Gadoquatran ne per Gd- dose | Not specified | Approx. 8- fold lower than Gadoquatran ne per molecule | r1-relaxivity is a measure of the agent's ability to enhance the signal in MRI. |
| Molecular Relaxivity (in human plasma, 37°C) | 47.2 mM ⁻¹ s ⁻¹ (per molecule) at 1.41 T; 41.9 mM ⁻¹ s ⁻¹ (per molecule) at 3.0 T | Approx. 8- fold lower than Gadoquatran ne | Not specified | Not specified | Per-molecule relaxivity highlights the efficiency of the Gadoquatran ne structure. |
| Standard Clinical Dose (Gadolinium) | 0.04 mmol Gd/kg body weight (investigational) | 0.1 mmol Gd/kg body weight | 0.1 mmol Gd/kg body weight | 0.1 mmol Gd/kg body weight | Gadoquatran ne demonstrates efficacy at a 60% lower gadolinium dose. |
| Protein Binding | Negligible | Not specified | Not specified | Not specified | Low protein binding contributes to a predictable pharmacokinetic profile. |

| | | | | | |
|------------------|---|-------------------------|---------------|---------------|---|
| Pharmacokinetics | Fast extracellular distribution and renal elimination, comparable to gadobutrol | Similar to Gadoquatrane | Not specified | Not specified | The pharmacokinetic profile is consistent with other extracellular GBCAs. |
| | Iso-osmolar to blood | Not specified | Not specified | Not specified | Iso-osmolarity can contribute to better patient tolerance. |

Preclinical Imaging Performance

In a rat glioblastoma model, **Gadoquatrane** demonstrated superior contrast enhancement compared to established agents.

| Comparison | Gadoquatrane Dose | Comparator Agent & Dose | Outcome |
|--------------------------|-------------------|---------------------------------------|--|
| vs. Gadobutrol | 0.1 mmol Gd/kg | Gadobutrol @ 0.1 mmol Gd/kg | Significantly improved contrast enhancement. |
| vs. Gadoterate Meglumine | 0.025 mmol Gd/kg | Gadoterate Meglumine @ 0.1 mmol Gd/kg | Similar contrast enhancement with a 75% lower Gd dose. |

Clinical Trial Highlights: The QUANTI Program

The Phase III QUANTI clinical development program evaluated the efficacy and safety of **Gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight across a broad range of indications in adults and children.

- Primary Endpoints Met: The studies successfully met their primary endpoints, demonstrating non-inferior diagnostic efficacy of **Gadoquatrane** compared to macrocyclic GBCAs (gadobutrol, gadoterate meglumine, gadoteric acid, gadoteridol) administered at a standard dose of 0.1 mmol Gd/kg.
- Dose Reduction: A key finding was the ability to achieve comparable diagnostic imaging with a 60% lower gadolinium dose.
- Broad Indications: The program included studies focused on the central nervous system (QUANTI CNS) and other body regions (QUANTI OBR), covering areas such as the head and neck, thorax, abdomen, pelvis, and extremities, as well as magnetic resonance angiography (MRA).
- Pediatric Data: The QUANTI Pediatric study indicated that the pharmacokinetic behavior of **Gadoquatrane** in children is similar to that in adults.
- Safety Profile: The safety profile of **Gadoquatrane** was found to be consistent with that of other macrocyclic GBCAs, with no new safety signals observed.

Experimental Protocols

Preclinical Glioblastoma Model (Rat)

A preclinical study utilized a rat glioblastoma model to assess the in-vivo imaging performance of **Gadoquatrane**.

- Animal Model: Rats with induced glioblastoma (GS9L).
- Imaging: MRI was performed to evaluate the tumor-to-brain contrast.
- Contrast Agents and Dosing:
 - **Gadoquatrane** was compared intra-individually with gadobutrol at a dose of 0.1 mmol Gd/kg body weight.
 - **Gadoquatrane** at 0.025 mmol Gd/kg was compared with gadoterate meglumine at 0.1 mmol Gd/kg.

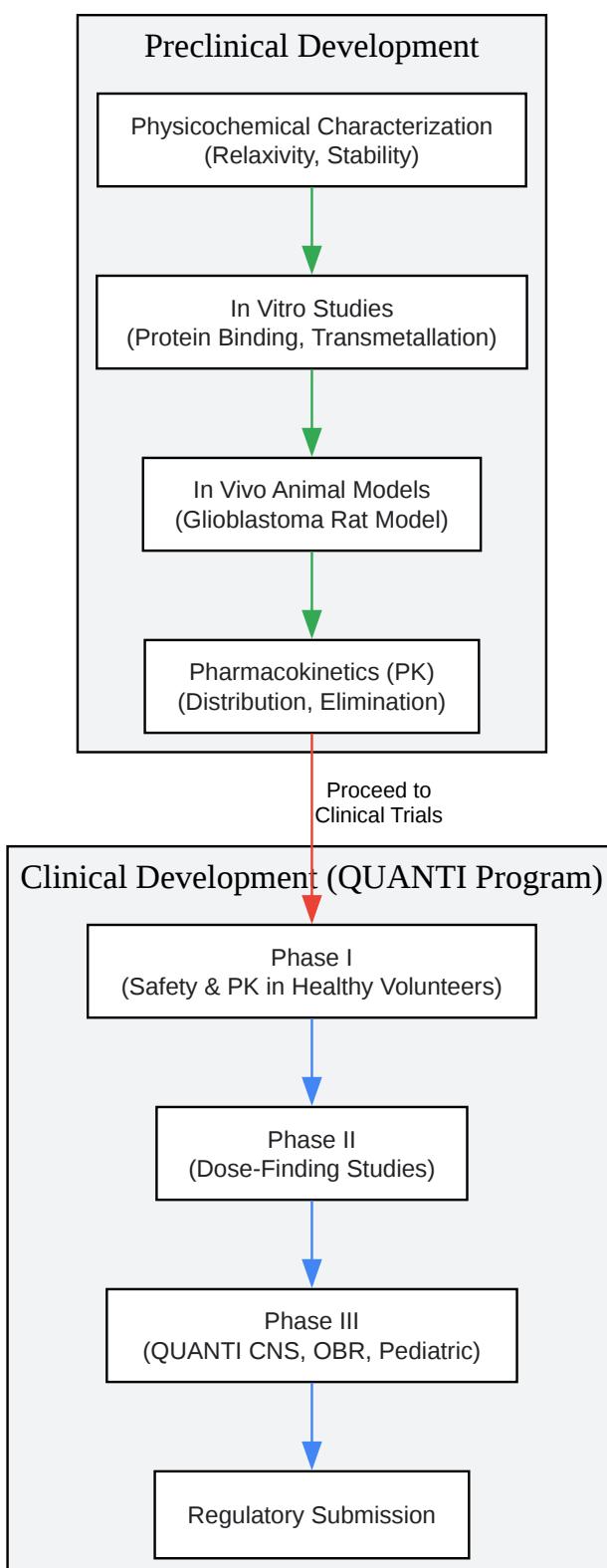
- Image Analysis: The contrast-to-noise ratio (CNR) between the tumor and surrounding brain tissue was calculated to quantify enhancement. Regions of interest (ROIs) were placed in the tumor, contralateral brain tissue, and in the air to measure signal intensity and noise.

Phase III Clinical Trial Program (QUANTI)

The QUANTI program consisted of multinational, prospective, double-blind, crossover Phase III studies.

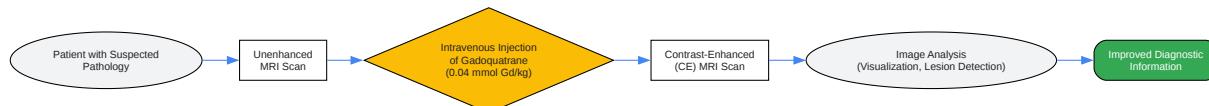
- Study Design: The studies (QUANTI CNS and QUANTI OBR) were designed to evaluate the efficacy and safety of **Gadoquadrane**. Patients underwent MRI scans with both **Gadoquadrane** (at 0.04 mmol Gd/kg) and a comparator macrocyclic GBCA (at 0.1 mmol Gd/kg). The order of the contrast agents was randomized.
- Primary Efficacy Endpoints: The primary endpoints assessed visualization parameters, including contrast enhancement, lesion delineation, and morphology, based on a blinded independent central read.
- Secondary Efficacy Endpoints: These included the sensitivity and specificity for lesion detection or exclusion.
- Comparisons: The primary comparison was the non-inferiority of **Gadoquadrane** to the standard-dose comparators. A comparison to unenhanced MRI scans was also performed to demonstrate the superiority of contrast-enhanced imaging.
- Pediatric Study: The QUANTI Pediatric study focused on the pharmacokinetics and safety of **Gadoquadrane** in children from birth to < 18 years of age.

Visualized Workflows and Pathways



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Caption: **Gadoquatrane's** development from preclinical evaluation to clinical trials.



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Caption: Clinical workflow for contrast-enhanced MRI using **Gadoquatrane**.

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